molecular formula C19H18ClN3O4S B11372612 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-(prop-2-en-1-yl)benzenesulfonamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxy-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B11372612
M. Wt: 419.9 g/mol
InChI Key: YQGPGAZIENBLHI-UHFFFAOYSA-N
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Description

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, oxadiazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the Oxadiazole to the Benzene Ring: The oxadiazole derivative is then reacted with a benzene sulfonamide derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group on the benzene ring can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its target, leading to increased potency.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Benzene, 1-chloro-4-methoxy-
  • Benzene, 1-chloro-4-(chloromethyl)-

Uniqueness

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHOXY-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of both oxadiazole and sulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxy-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C19H18ClN3O4S/c1-3-12-23(28(24,25)17-10-8-16(26-2)9-11-17)13-18-21-19(22-27-18)14-4-6-15(20)7-5-14/h3-11H,1,12-13H2,2H3

InChI Key

YQGPGAZIENBLHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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